molecular formula C16H22ClNO3S B12673178 Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester CAS No. 165549-97-3

Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester

Cat. No.: B12673178
CAS No.: 165549-97-3
M. Wt: 343.9 g/mol
InChI Key: HGXBRTHPPOFHIW-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is a complex organic compound with the molecular formula C16H22ClNO3S . This compound is characterized by its unique structure, which includes a benzoic acid core substituted with various functional groups, including a chloro group, a thioxomethylamino group, and a 1,1-dimethylethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester typically involves multiple steps The starting material is often benzoic acid, which undergoes chlorination to introduce the chloro groupThe final step involves esterification with 1,1-dimethylethyl alcohol under acidic conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction rates and minimize by-products .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thioxomethylamino group is believed to play a crucial role in its biological activity by interacting with enzymes and receptors. The chloro group may enhance its binding affinity to certain molecular targets, while the ester group influences its solubility and bioavailability .

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, Benzoic acid, 2-chloro-5-(((1-methylpropoxy)thioxomethyl)amino)-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group. This group significantly influences its chemical properties, including its reactivity, solubility, and biological activity.

Properties

CAS No.

165549-97-3

Molecular Formula

C16H22ClNO3S

Molecular Weight

343.9 g/mol

IUPAC Name

tert-butyl 5-(butan-2-yloxycarbothioylamino)-2-chlorobenzoate

InChI

InChI=1S/C16H22ClNO3S/c1-6-10(2)20-15(22)18-11-7-8-13(17)12(9-11)14(19)21-16(3,4)5/h7-10H,6H2,1-5H3,(H,18,22)

InChI Key

HGXBRTHPPOFHIW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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